molecular formula C15H12N2OS2 B2828056 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide CAS No. 1705206-96-7

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide

Cat. No.: B2828056
CAS No.: 1705206-96-7
M. Wt: 300.39
InChI Key: BRZNEEMECBHGRB-UHFFFAOYSA-N
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Description

"N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide" is a synthetic organic compound featuring a thiophene-3-carboxamide core linked to a phenyl ring substituted at the 2-position with a 2-methyl-1,3-thiazol-4-yl group. This structure combines heterocyclic moieties (thiophene and thiazole) known for their pharmacological relevance.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNEEMECBHGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide typically involves the condensation of 2-methylthiazole with a phenylthiophene carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or DMF (dimethylformamide) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with DNA and proteins, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. This interaction can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Pharmacological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide Thiophene-3-carboxamide 2-(2-methyl-1,3-thiazol-4-yl)phenyl ~317.39 (calculated) Not explicitly reported
Mirabegron () Acetamide 2-amino-1,3-thiazol-4-yl, phenylethylamine chain 396.51 Beta-3 adrenergic agonist (overactive bladder)
Rivaroxaban () Oxazolidinone-thiophene carboxamide 5-chloro-thiophene, morpholinone 435.89 Factor Xa inhibitor (anticoagulant)
Tolvaptan () Benzazepine-urea Bis(2-methyl-1,3-thiazol-4-yl)urea 448.94 Vasopressin receptor antagonist
[11C]M-MTEB () Benzonitrile 2-methyl-1,3-thiazol-4-yl ethynyl ~285.31 (calculated) PET tracer (serotonin receptors)
790716-30-2 () Benzamide 4-methyl-1,3-thiazol-2-yl amino, chloro-substituent ~351.84 (calculated) Not reported

Key Observations

Structural Variations: The target compound’s thiophene-carboxamide core differentiates it from mirabegron (acetamide) and tolvaptan (urea). Its thiazole-substituted phenyl group is distinct from rivaroxaban’s morpholinone-linked oxazolidinone .

Pharmacological Implications: Mirabegron’s beta-3 agonism relies on its thiazole-amino group and phenylethylamine chain, whereas the target compound’s thiazole-phenyl substitution may favor interactions with different receptors (e.g., kinase inhibitors or antimicrobial targets) . Tolvaptan’s bis-thiazole urea motif demonstrates the versatility of thiazole in non-carboxamide scaffolds, emphasizing the role of linker chemistry in biological activity .

Synthetic Considerations :

  • Reagents such as 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid () could serve as building blocks for introducing the thiazole moiety .
  • The carboxamide linkage in the target compound may be synthesized via coupling reactions analogous to rivaroxaban’s thiophene-carboxamide formation .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent coupling with thiophene derivatives. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

2.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, derivatives with thiazole moieties have been shown to exhibit significant activity against fungal strains such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for these compounds can be comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity

CompoundTarget OrganismMIC (μg/mL)
2eCandida parapsilosis1.23
2dCandida albicansNot specified

2.2 Cytotoxicity

The cytotoxic effects of this compound were evaluated using NIH/3T3 cell lines. The IC50 values indicate the concentration at which 50% of the cells are inhibited, providing insight into the compound's safety profile.

Table 2: Cytotoxicity Analysis

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

These results suggest that while the compounds exhibit antifungal activity, their cytotoxicity against normal cells is relatively low, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its antifungal effects is believed to involve inhibition of ergosterol synthesis in fungal cells. This pathway is critical for maintaining fungal cell membrane integrity and is a common target for antifungal drugs.

3.1 Interaction with CYP51

Molecular docking studies have shown that this compound can bind effectively to the active site of CYP51, a key enzyme involved in ergosterol biosynthesis. This interaction leads to a reduction in ergosterol levels within fungal cells, impairing their growth and viability .

4. Case Studies

Several case studies have documented the efficacy of thiazole-based compounds in treating fungal infections:

  • Study on Compound 2e : Demonstrated significant antifungal activity against C. parapsilosis, with MIC values suggesting comparable effectiveness to traditional treatments.
  • In Silico Studies : Molecular docking simulations indicated strong binding affinity to CYP51, supporting experimental findings on antifungal efficacy and providing a basis for further structural optimization .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 2-methyl-1,3-thiazole ring via cyclization of thioamides or via Hantzsch thiazole synthesis. Subsequent coupling with thiophene-3-carboxamide derivatives is achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Solvent selection (e.g., DMF, dichloromethane) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for optimizing yields, which are monitored via TLC or HPLC. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying aromatic proton environments and substituent connectivity, particularly distinguishing thiophene and thiazole ring signals. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. Purity is validated via HPLC with UV detection .

Q. What preliminary assays are used to assess the compound’s bioactivity in drug discovery pipelines?

Initial screening includes in vitro cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize further development .

Advanced Research Questions

Q. How does the 2-methyl-1,3-thiazol-4-yl moiety influence pharmacological activity compared to structural analogs?

Structure-activity relationship (SAR) studies suggest that the 2-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The thiazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in target proteins (e.g., β3-adrenergic receptors). Comparative studies with analogs lacking the methyl group show reduced binding affinity, highlighting its role in hydrophobic interactions .

Q. What challenges arise in crystallographic characterization of thiazole-containing compounds, and how are they addressed?

Thiazole derivatives often form twinned crystals or exhibit disorder due to flexible substituents. Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization is standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For problematic cases, synchrotron radiation improves resolution .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically resolved?

Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Strategies include:

  • ADME profiling : Assessing solubility (shake-flask method), plasma stability, and permeability (Caco-2 assays).
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites.
  • Formulation optimization : Using nanoemulsions or prodrug approaches to enhance delivery .

Q. What catalytic systems improve efficiency in synthesizing the thiophene-carboxamide backbone?

Copper(I)-catalyzed Ullmann coupling or Buchwald-Hartwig amination are effective for aryl-amide bond formation. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 24 hours). Solvent-free conditions under ball milling have also shown promise for greener synthesis .

Q. How are computational methods applied to elucidate the compound’s mechanism of action?

Molecular docking (AutoDock Vina) predicts binding modes to targets like tyrosine kinase or β3-adrenergic receptors. Molecular dynamics simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models prioritize derivatives with improved logP and polar surface area .

Q. What strategies identify off-target effects in phenotypic screening?

Chemoproteomics (e.g., affinity chromatography with immobilized compound) and thermal shift assays detect unintended protein interactions. CRISPR-Cas9 knockout libraries validate target specificity .

Q. How are enantiomeric impurities controlled during synthesis, and what analytical methods detect them?

Chiral HPLC with amylose-based columns or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical purity. Circular dichroism (CD) spectroscopy confirms absolute configuration .

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